methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate typically involves multi-step organic synthesis. One common method involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with furan-2-carbaldehyde under basic conditions to form the furan ring. Finally, the benzoate ester is introduced through esterification with methyl benzoate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.
Scientific Research Applications
Methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and benzoate ester can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds such as 2,4-thiazolidinedione and its derivatives share the thiazolidinone ring structure.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its esters have similar furan ring structures.
Benzoate Esters: Methyl benzoate and ethyl benzoate are examples of similar benzoate esters.
Uniqueness
Methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 2-[5-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c1-28-21(27)15-7-3-2-6-14(15)18-11-10-13(29-18)12-19-20(26)25-22(30-19)24-17-9-5-4-8-16(17)23/h2-12H,1H3,(H,24,25,26)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUKDNFDIIYZKM-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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